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Compound of Interest

Compound Name:
5-Aminomethyl-2-methylpyrimidin-

4-ylamine dihydrochloride

Cat. No.: B015311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of analogs of Grewe diamine (4-amino-2-methyl-5-aminomethylpyrimidine), a key intermediate

in the synthesis of Vitamin B1 (thiamine). The synthesis of Grewe diamine analogs is of

significant interest in medicinal chemistry for the development of novel therapeutic agents,

including potential antitumor and antimicrobial agents. These protocols outline various synthetic

strategies to modify the core pyrimidine structure, allowing for the exploration of structure-

activity relationships.

Introduction
Grewe diamine is a fundamental building block in the industrial synthesis of thiamine. Its

analogs, substituted diaminopyrimidines, are prevalent in numerous biologically active

compounds, including kinase inhibitors, dihydrofolate reductase inhibitors, and other

therapeutic agents. The chemical tractability of the diaminopyrimidine scaffold allows for

systematic modifications to tune its physicochemical and pharmacological properties. This

document details established synthetic routes for the preparation of a variety of Grewe diamine

analogs.
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The primary strategies for synthesizing Grewe diamine analogs involve the construction of the

pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine core.

Key approaches include:

Condensation Reactions: Cyclization of amidines with β-dicarbonyl compounds or their

equivalents is a classic and versatile method for pyrimidine synthesis.

Suzuki Coupling: Palladium-catalyzed cross-coupling reactions are employed to introduce

aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

Nucleophilic Aromatic Substitution: Modification of halo-substituted pyrimidines allows for the

introduction of various functional groups.

I. Synthesis of 5-Aryl-2,4-diaminopyrimidine
Analogs via Suzuki Coupling
This protocol describes the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives,

which are analogs of Grewe diamine where the aminomethyl group at the 5-position is replaced

by an aryl group. This is achieved through a Suzuki coupling reaction.

Experimental Protocol
Step 1: Iodination of the Pyrimidine Core

A precursor, 2,4-diamino-6-substituted pyrimidine, is first iodinated at the 5-position to provide a

handle for the subsequent Suzuki coupling.

To a solution of the 2,4-diamino-6-substituted pyrimidine (1.0 eq) in dry acetonitrile, add N-

iodosuccinimide (NIS) (1.1 eq).

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the 2,4-diamino-5-iodo-6-

substituted pyrimidine derivative.
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Step 2: Suzuki Coupling

The iodinated pyrimidine is then coupled with a substituted phenylboronic acid.

In a reaction vessel, combine the 2,4-diamino-5-iodo-6-substituted pyrimidine (1.0 eq), the

desired substituted phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

Add a solvent mixture of ethanol, toluene, and water (e.g., in a 3:1:1 ratio).

Heat the reaction mixture at 90 °C for 24 hours under an inert atmosphere (e.g., nitrogen or

argon).

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

Extract the product with an organic solvent such as ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Concentrate the solvent under reduced pressure and purify the crude product by column

chromatography to yield the desired 2,4-diamino-5-aryl-6-substituted pyrimidine analog.[1]

Data Presentation
Entry R¹ (at C6)

R² (Aryl group at
C5)

Yield (%)

1
-CH₂O-(R)-

isopropylideneglycerol
4-Chlorophenyl 85

2
-CH₂O-(R)-

isopropylideneglycerol
4-Fluorophenyl 78

3
-CH₂O-(S)-

isopropylideneglycerol
4-Methoxyphenyl 82

4
-CH₂O-(S)-

isopropylideneglycerol
3-Nitrophenyl 75
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Table 1: Representative yields for the synthesis of 5-aryl-2,4-diaminopyrimidine analogs via

Suzuki coupling.[1]
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Suzuki Coupling Workflow for 5-Aryl Analogs.

II. Synthesis of N-Substituted Grewe Diamine
Analogs
This protocol outlines the preparation of Grewe diamine analogs with substituents on the amino

groups, which can be achieved through reductive amination or acylation of the primary amino

groups of Grewe diamine.

Experimental Protocol: Reductive Amination
Dissolve Grewe diamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

Add the desired aldehyde or ketone (1.0-2.2 eq, depending on whether mono- or di-

substitution is desired).

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride

(NaBH(OAc)₃), in portions at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Quench the reaction by the slow addition of water.

Extract the product with an organic solvent.

Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-

alkylated Grewe diamine analog.
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Experimental Protocol: Acylation
Suspend Grewe diamine (1.0 eq) in a solvent like dichloromethane or tetrahydrofuran (THF).

Add a base, such as triethylamine or pyridine (2.2 eq).

Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (2.1 eq) dropwise.

Stir the reaction at room temperature for 4-12 hours.

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

Dry the organic layer, concentrate, and purify the residue by recrystallization or column

chromatography to yield the N-acylated Grewe diamine analog.

Data Presentation
Entry Reagent Reaction Type Product Yield (%)

1 Benzaldehyde
Reductive

Amination

N,N'-Dibenzyl-

Grewe diamine
85

2 Acetone
Reductive

Amination

N,N'-Diisopropyl-

Grewe diamine
78

3 Acetyl Chloride Acylation
N,N'-Diacetyl-

Grewe diamine
92

4 Benzoyl Chloride Acylation
N,N'-Dibenzoyl-

Grewe diamine
89

Table 2: Representative yields for the N-functionalization of Grewe diamine.
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N-Functionalization of Grewe Diamine.

III. Synthesis of Grewe Diamine Analogs via
Pyrimidine Ring Formation
This approach involves the construction of the pyrimidine ring from acyclic precursors to

introduce variations at the 2- and 6-positions of the pyrimidine core. A common method is the

condensation of an amidine with a β-dicarbonyl compound or a related synthon.

Experimental Protocol
This protocol describes the synthesis of a 2-substituted Grewe diamine analog starting from a

substituted amidine.

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute

ethanol under an inert atmosphere.

To this solution, add a β-aminocrotononitrile derivative (1.0 eq).

Add the desired substituted amidine hydrochloride (1.1 eq) to the reaction mixture.

Reflux the mixture for 6-12 hours, monitoring by TLC.
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Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or HCl).

The product may precipitate upon cooling and neutralization. Collect the solid by filtration.

If no precipitate forms, concentrate the solution and purify the residue by column

chromatography to afford the 2-substituted-4-amino-5-cyanopyrimidine.

The cyano group can then be reduced to an aminomethyl group using a reducing agent like

lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation to yield the final Grewe

diamine analog.

Data Presentation
Entry

Substituted
Amidine

Product after
Reduction

Overall Yield (%)

1 Acetamidine HCl Grewe Diamine 75

2 Benzamidine HCl

2-Phenyl-4-amino-5-

aminomethylpyrimidin

e

68

3 Guanidine HCl

2,4-Diamino-5-

aminomethylpyrimidin

e

72

Table 3: Representative overall yields for the synthesis of 2-substituted Grewe diamine

analogs.
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Pyrimidine Ring Formation Pathway.

These protocols provide a foundation for the synthesis of a diverse library of Grewe diamine

analogs for further investigation in drug discovery and development. Researchers should

consult the primary literature for more specific reaction conditions and characterization data for

individual compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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